REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:11](=[O:15])[NH:10][CH:9]=[CH:8][C:7]=2[N:6]=1)=[O:4]>C1COCC1.CO>[O:15]=[C:11]1[NH:10][CH:9]=[CH:8][C:7]2[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:14]=[CH:13][C:12]1=2 |f:1.2|
|
Name
|
5-oxo-5,6-dihydro-[1,6]naphthyridine-2-carboxylic acid methyl ester
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=2C=CNC(C2C=C1)=O
|
Name
|
THF MeOH
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution
|
Type
|
ADDITION
|
Details
|
Treat the solution with AcOH (1 mL)
|
Type
|
CUSTOM
|
Details
|
Collect this
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CC(=NC2C=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.84 mmol | |
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |